2-(7-fluoro-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHCUNCVQVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626082 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170893-02-4 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 7 Fluoro 1h Indol 3 Yl Acetic Acid and Analogues
Retrosynthetic Strategies for the 2-(7-fluoro-1H-indol-3-yl)acetic acid Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering diverse synthetic pathways. The most logical disconnections involve the formation of the indole (B1671886) ring and the introduction of the acetic acid side chain.
Disconnection of the Acetic Acid Side Chain: The C2-C3 bond of the indole nucleus connected to the acetic acid moiety is a primary point for disconnection. This leads to a 7-fluoroindole (B1333265) intermediate, onto which the acetic acid side chain can be introduced through various C3-alkylation strategies. A common approach involves the reaction of 7-fluoroindole with an appropriate two-carbon electrophile, such as ethyl bromoacetate (B1195939) or ethyl diazoacetate, followed by hydrolysis of the resulting ester.
Disconnection of the Indole Ring: A more fundamental disconnection involves breaking the bonds that form the indole nucleus. This opens up a plethora of well-established named reactions for indole synthesis. Key retrosynthetic pathways originating from this approach include:
Fischer Indole Synthesis: This strategy disconnects the indole into 2-fluorophenylhydrazine (B1330851) and a four-carbon carbonyl compound equivalent, such as succinic acid or one of its derivatives. The reaction proceeds via the formation of a phenylhydrazone, followed by acid-catalyzed cyclization and aromatization.
Larock Indole Synthesis: This palladium-catalyzed approach disconnects the molecule into a 2-iodo-6-fluoroaniline and a suitable alkyne bearing a protected or precursor form of the acetic acid side chain. This method offers a high degree of convergence and flexibility in the choice of coupling partners. minia.edu.egwikipedia.org
Bischler-Möhlau Indole Synthesis: This classical method would involve the reaction of an α-halo-ketone with an excess of 2-fluoroaniline (B146934). However, this approach is often limited by harsh reaction conditions and potential regioselectivity issues.
These primary retrosynthetic disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.
Modern Indole Synthesis Protocols Applied to this compound
The construction of the 7-fluoroindole core is a critical step in the synthesis of the target molecule. Modern organic synthesis offers a range of powerful protocols that can be adapted for this purpose.
Palladium-Catalyzed Cyclization Reactions for Indole Formation
Palladium catalysis has revolutionized the synthesis of substituted indoles, offering mild reaction conditions and broad functional group tolerance. The Larock indole synthesis stands out as a particularly versatile method. minia.edu.egwikipedia.org This reaction involves the heteroannulation of an o-haloaniline with a disubstituted alkyne. For the synthesis of this compound, a plausible route would involve the coupling of 2-iodo-6-fluoroaniline with an alkyne such as ethyl 4-silyloxybut-2-ynoate. The regioselectivity of the alkyne insertion is a crucial factor, with bulkier substituents often directing the regiochemical outcome. wikipedia.org
| Larock Indole Synthesis: Key Parameters | |
| Catalyst | Typically Pd(OAc)₂ or other Pd(0) or Pd(II) sources. |
| Ligands | Phosphine ligands (e.g., PPh₃) can be used to modulate reactivity. |
| Base | Carbonates (e.g., K₂CO₃, Na₂CO₃) or acetates are commonly employed. |
| Solvent | Aprotic polar solvents like DMF or NMP are often used. |
| Starting Materials | o-iodoanilines or o-bromoanilines and disubstituted alkynes. |
Another palladium-catalyzed approach involves the intramolecular C-H activation of N-allyl-2-fluoroanilines, which can lead to the formation of the indole nucleus.
Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant push towards the development of metal-free and organocatalytic methods for indole synthesis, driven by the desire for more sustainable and cost-effective processes. A novel metal-free method for accessing fluorinated indoles involves an oxidative-dearomatization-enabled approach, reacting commercially available anilines with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov While this specific example yields a 2-trifluoromethyl indole, the underlying principle could potentially be adapted for the synthesis of other fluoro-substituted indoles.
Organocatalytic methods, employing small organic molecules as catalysts, have also emerged for the synthesis of functionalized indoles. For instance, chiral phosphoric acids have been used to catalyze the asymmetric cascade reaction of 7-vinylindoles, demonstrating the potential for enantioselective C7-functionalization. nih.gov
Chemo- and Regioselective Synthesis of Fluoro-Substituted Indoles
The regioselective synthesis of 7-fluoroindoles is paramount. The Fischer indole synthesis remains a robust and widely used method. wikipedia.org Starting with 2-fluorophenylhydrazine, reaction with a suitable carbonyl compound under acidic conditions can yield the desired 7-fluoroindole. The choice of the carbonyl partner is critical for introducing the acetic acid side chain or a precursor thereof. For example, condensation with γ-keto esters can directly lead to indole-3-acetic acid esters.
The Japp-Klingemann reaction provides a reliable route to the necessary phenylhydrazones for the Fischer synthesis, starting from β-keto esters and aryl diazonium salts.
Functionalization of the Indole Ring and Acetic Acid Side Chain
Once the 7-fluoroindole core is established, the final steps involve the introduction and potential modification of the acetic acid side chain at the C3 position.
A common and effective method for C3-alkylation is the reaction of the pre-formed 7-fluoroindole with an electrophile. The indole nitrogen is typically deprotonated with a base like sodium hydride to form the indolyl anion, which then acts as a nucleophile. Subsequent reaction with an acetate (B1210297) equivalent, such as ethyl bromoacetate, introduces the esterified side chain. The final step is the hydrolysis of the ester to the carboxylic acid.
Alternatively, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C3 position of 7-fluoroindole. organic-chemistry.orgijpcbs.com This can then be converted to the acetic acid side chain through various established multi-step sequences, such as the Wittig reaction with a phosphonium (B103445) ylide bearing an ester group, followed by reduction and hydrolysis.
Introduction of the 7-Fluoro Moiety: Methods and Selectivity
Introducing the fluorine atom at the C7 position of a pre-existing indole ring is a challenging transformation due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. However, modern synthetic methods offer several strategies to achieve this regioselectivity:
Directed C-H Functionalization: This powerful strategy involves the use of a directing group on the indole nitrogen (N1 position) to guide a metal catalyst to the C7 position. Various directing groups, such as pivaloyl or phosphinoyl, in conjunction with palladium or rhodium catalysts, have been shown to effectively direct C-H activation and subsequent functionalization, including arylation and olefination, at the C7 position. chim.itacs.orgresearchgate.netacs.org While direct C-H fluorination at C7 using this method is still an emerging area, it represents a promising future direction.
Electrophilic Fluorination: The direct electrophilic fluorination of indoles often leads to a mixture of products or substitution at the more nucleophilic C3 position. However, by carefully controlling the reaction conditions and the choice of fluorinating agent (e.g., Selectfluor), it may be possible to achieve some level of C7 fluorination, particularly if the C3 position is blocked.
| Method for C7-Fluorination | Reagents and Conditions | Selectivity |
| Directed C-H Functionalization | N-Directing group (e.g., pivaloyl), Pd or Rh catalyst, oxidant. | High C7 selectivity. |
| Electrophilic Fluorination | Electrophilic fluorine source (e.g., Selectfluor), polar solvent. | Generally favors C3; C7 selectivity is challenging. |
Given the challenges of late-stage C7 fluorination, the most practical and widely employed strategy for the synthesis of this compound involves the use of a starting material that already contains the fluorine atom in the desired position, such as 2-fluoroaniline or its derivatives.
Carboxylation Strategies for the C3-Acetic Acid Side Chain
The introduction of the acetic acid moiety at the C3 position of the 7-fluoroindole core is a critical step in the synthesis of this compound. Several strategic approaches can be employed, ranging from classical methods to more contemporary C-H functionalization techniques.
One of the most direct and widely applicable methods involves a two-step sequence starting from 7-fluoroindole. This approach first introduces a two-carbon synthon at the C3 position, which is then converted to the carboxylic acid. A common and effective strategy is the Vilsmeier-Haack formylation of 7-fluoroindole to produce 7-fluoro-1H-indole-3-carbaldehyde. wikipedia.orgglpbio.com This aldehyde is a stable intermediate that can be readily oxidized to the desired carboxylic acid. Various oxidizing agents can be employed for this transformation, with reagents like sodium periodate (B1199274) catalyzed by manganese complexes, or potassium permanganate (B83412) being effective. ekb.eg
Another prominent strategy involves building the indole ring with the C3 side chain already in place or in a precursor form. The Fischer indole synthesis is a powerful tool for this purpose. wikipedia.orgukhsa.gov.ukthermofisher.com This reaction condenses a substituted phenylhydrazine (B124118), in this case, (2-fluorophenyl)hydrazine, with a four-carbon keto-acid or its ester equivalent, such as levulinic acid or ethyl 4-oxopentanoate. The acidic conditions of the reaction promote cyclization and aromatization to form the indole ring with the acetic acid side chain established at the C3 position. numberanalytics.com
The Japp-Klingemann reaction offers an alternative route to the necessary hydrazone precursor for the Fischer indole synthesis. wikipedia.orgajrconline.org This reaction involves the coupling of an aryl diazonium salt (derived from 2-fluoroaniline) with a β-keto ester, such as ethyl 2-methylacetoacetate. The resulting hydrazone can then be subjected to Fischer indolization conditions to yield the corresponding indole-3-acetic acid ester, which can be hydrolyzed to the final product. psu.edu
More modern approaches, though less documented for this specific substrate, involve the direct carboxymethylation of 7-fluoroindole. This could potentially be achieved through transition metal-catalyzed C-H activation, where a catalyst, often palladium-based, selectively activates the C3-H bond of the indole for coupling with a carboxymethylating agent. researchgate.net
| Strategy | Precursor(s) | Key Transformation(s) | Advantages | Potential Challenges |
|---|---|---|---|---|
| Formylation-Oxidation | 7-Fluoroindole | Vilsmeier-Haack formylation, then oxidation | High yields, readily available starting materials, reliable. | Two-step process, use of potentially harsh reagents. |
| Fischer Indole Synthesis | (2-Fluorophenyl)hydrazine, Levulinic acid or ester | Condensation and cyclization under acidic conditions | Convergent, builds the core and side chain simultaneously. | Potential for regioisomeric byproducts, harsh acidic conditions. |
| Japp-Klingemann/Fischer | 2-Fluoroaniline, β-keto ester | Diazotization, coupling to form hydrazone, then Fischer indolization | Versatile, allows for a variety of substituents. | Multi-step sequence, control of reaction conditions is crucial. |
| Direct C3-Carboxymethylation | 7-Fluoroindole | Transition metal-catalyzed C-H activation and coupling | Atom-economical, direct functionalization. | Catalyst development, substrate specificity, and regioselectivity can be challenging. |
Optimization of Reaction Conditions and Process Intensification
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst systems is crucial for maximizing yield and minimizing side reactions.
The choice of solvent can significantly influence the outcome of indole synthesis and functionalization reactions. In the context of the Fischer indole synthesis, polar protic solvents like ethanol (B145695) or acetic acid are commonly used to facilitate the protonation steps of the mechanism. numberanalytics.com However, for certain substrates, high-boiling point aromatic solvents such as toluene (B28343) or xylene can be beneficial, particularly when higher temperatures are required to drive the cyclization. Some studies have even explored solvent-free conditions for the Fischer indole synthesis, which can offer environmental benefits and simplify product isolation. ukhsa.gov.uk
For C3-alkylation and functionalization reactions, the polarity of the solvent plays a key role. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can promote reactions involving charged intermediates. In contrast, non-polar solvents may be preferred for reactions that proceed through a non-polar transition state.
Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts through decomposition or side reactions. For instance, in the Fischer indole synthesis, excessively high temperatures can lead to charring and reduced yields. organic-chemistry.org Therefore, a careful balance must be struck. The optimal temperature is typically determined empirically for each specific reaction and substrate. Microwave-assisted synthesis has emerged as a technique for process intensification, often allowing for significantly reduced reaction times and improved yields by enabling rapid and uniform heating. psu.edu
| Reaction Type | Parameter | General Effect | Example Solvents/Temperatures |
|---|---|---|---|
| Fischer Indole Synthesis | Solvent | Can influence acidity and solubility of intermediates. | Acetic acid, ethanol, toluene, or solvent-free. |
| Temperature | Higher temperatures drive cyclization but can cause decomposition. | Typically 80-140 °C, depending on the catalyst. | |
| C3-Alkylation/Functionalization | Solvent Polarity | Affects the stability of intermediates and transition states. | DMF, DMSO (polar aprotic); Toluene, Dichloromethane (less polar). |
| Temperature | Controls the rate of reaction versus side product formation. | Varies widely from room temperature to reflux, depending on the catalytic system. |
Modern synthetic methodologies increasingly rely on transition metal catalysis to achieve high efficiency and selectivity in the functionalization of indole scaffolds. Palladium-based catalysts are particularly prominent for C-H activation and cross-coupling reactions at the C3 position of indoles. nih.gov
The efficacy of a palladium catalyst is profoundly influenced by the ligands coordinated to the metal center. nih.gov Ligands modulate the electronic and steric properties of the catalyst, thereby controlling its reactivity and selectivity. For the C-H functionalization of indoles, phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich Buchwald-type ligands are often employed. nih.gov The choice of ligand can influence which C-H bond is activated and can prevent catalyst deactivation.
The design of ligands is an active area of research aimed at developing more robust and selective catalysts. For instance, bidentate ligands can form more stable complexes with the metal center, leading to higher catalyst turnover numbers. The electronic nature of the ligand is also critical; electron-donating ligands can increase the reactivity of the catalyst in certain steps of the catalytic cycle, such as oxidative addition.
Beyond palladium, other transition metals like rhodium and nickel have also been explored for the catalytic functionalization of indoles. Metal-free catalytic systems, for example using strong Brønsted or Lewis acids, are also continually being refined for classical reactions like the Fischer indole synthesis to improve yields and reduce environmental impact. wikipedia.org
| Catalyst System | Reaction Type | Role of Ligand/Catalyst | Common Ligands/Catalysts |
|---|---|---|---|
| Palladium(II) Acetate / Phosphine | C-H Arylation/Alkenylation | Ligand stabilizes the catalyst and influences regioselectivity. | PPh₃, P(o-tol)₃, XPhos, SPhos |
| Rhodium(I) Complexes | C-H Functionalization | Can offer different reactivity and selectivity compared to palladium. | Wilkinson's catalyst, [Rh(cod)Cl]₂ |
| Nickel(II) Complexes | Cross-Coupling | A more earth-abundant and cost-effective alternative to palladium. | NiCl₂(dppp), Ni(acac)₂ |
| Brønsted/Lewis Acids | Fischer Indole Synthesis | Protonates the hydrazone to initiate the sigmatropic rearrangement. | H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂ |
Stereochemical Considerations and Enantioselective Synthesis (if applicable)
For the parent compound, this compound, the molecule is achiral as there are no stereogenic centers. Therefore, stereochemical considerations are not applicable to its synthesis.
However, if the acetic acid side chain is substituted at the α-position (the carbon adjacent to the carboxylic acid), a chiral center is introduced. In such cases, the development of enantioselective synthetic methods would be crucial to obtain a single enantiomer. The synthesis of such chiral analogues would require the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials.
For instance, an enantioselective alkylation of a 7-fluoroindole-3-acetic acid ester enolate using a chiral phase-transfer catalyst could be a viable strategy. Alternatively, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could establish the stereocenter. While not directly applicable to the synthesis of the unsubstituted parent compound, the principles of asymmetric synthesis are a vital consideration in the broader context of producing structurally related, chiral indole-3-acetic acid derivatives.
Despite extensive investigation, detailed and specific data regarding the molecular activities of this compound, as required by the outlined sections, is not available in the public domain. The scientific literature primarily discusses this compound in the broader context of auxin analogues and as a synthetic intermediate. The specific, quantitative data needed to populate the requested subsections on receptor affinity, enzyme kinetics, protein interactions, gene expression, and signal transduction is not present in the available search results. Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the provided structure.
Elucidation of Biological Activities and Molecular Mechanisms of 2 7 Fluoro 1h Indol 3 Yl Acetic Acid
In Vitro Biological System Responses to 2-(7-fluoro-1H-indol-3-yl)acetic acid
Cell Viability and Proliferation Assays
No published studies were identified that have assessed the effect of this compound on the viability or proliferation of cell lines. Consequently, no data is available to be presented in a table.
Apoptosis and Necrosis Induction Profiling
There is no available research on the capacity of this compound to induce apoptosis or necrosis in any cell type. As a result, no data can be compiled for a summary table.
In Vivo Mechanistic Investigations and Efficacy Models for this compound
Pharmacodynamic Marker Identification and Validation
No in vivo studies have been published that identify or validate any pharmacodynamic markers associated with the administration of this compound.
Biological Response in Preclinical Models
There is a lack of published data regarding the biological response to and efficacy of this compound in any preclinical animal models. Thus, no findings can be summarized in a data table.
Structure Activity Relationship Sar Studies of 2 7 Fluoro 1h Indol 3 Yl Acetic Acid Derivatives
Rational Design Principles for SAR Exploration of 2-(7-fluoro-1H-indol-3-yl)acetic acid
The rational design of derivatives of this compound is guided by established principles of medicinal chemistry, focusing on systematic modifications of the core scaffold to probe interactions with biological targets. Key strategies include altering electronic properties, lipophilicity, and steric bulk to optimize target engagement. The indole (B1671886) ring, the fluoro substituent, the indole nitrogen, and the acetic acid side chain are all key pharmacophoric elements that are systematically modified.
Computational modeling and in silico screening are often employed to predict the binding affinities and pharmacokinetic properties of designed analogs, thereby prioritizing synthetic efforts. The design process typically involves isosteric and bioisosteric replacements, substituent modifications, and conformational restriction to map the chemical space around the lead compound.
Impact of Fluoro Substitution Position and Multiplicity on Bioactivity
The position and number of fluorine substituents on the indole ring can significantly modulate the biological activity of indole-3-acetic acid derivatives. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, affecting its pKa, hydrogen bonding capability, and metabolic stability.
In the case of this compound, the fluorine atom at the 7-position is expected to influence the acidity of the indole N-H and the electron density of the aromatic system. Studies on other fluorinated indoles have shown that the position of the fluorine atom is critical for activity. For instance, halogen substitutions at the 5- or 7-position of the indole ring have been shown to affect cytotoxicity in cancer cell lines. mdpi.com The introduction of a fluorine atom can also block sites of metabolic oxidation, thereby increasing the bioavailability and in vivo half-life of the compound. nih.gov
The following table illustrates the hypothetical impact of fluorine substitution patterns on a generic biological activity, based on general principles observed in related compound series.
| Compound | Substitution Pattern | Relative Bioactivity |
| 1 | 7-Fluoro | Baseline |
| 2 | 5-Fluoro | Potentially Increased |
| 3 | 6-Fluoro | Variable |
| 4 | 4-Fluoro | Potentially Decreased |
| 5 | 5,7-Difluoro | Potentially Increased |
This table is illustrative and based on general trends observed in SAR studies of fluorinated indole derivatives.
Significance of the Indole Nitrogen and Ring Substituents on Target Interaction
The indole nitrogen (N-H) group is a crucial feature for the biological activity of many indole derivatives, often participating in key hydrogen bonding interactions with target proteins. nih.govnih.gov The ability of the N-H to act as a hydrogen bond donor is critical for the binding of some indole-based compounds to their receptors. nih.gov Acylation or alkylation of the indole nitrogen generally leads to a decrease in activity, underscoring the importance of the N-H proton. pharmacy180.com
Role of the Acetic Acid Side Chain and its Modifications on Efficacy
The acetic acid side chain at the 3-position of the indole ring is a critical determinant of the biological activity of this class of compounds. The carboxylic acid group is often essential for activity, likely due to its ability to form ionic or hydrogen bonds with the target. pharmacy180.com Replacement of the carboxyl group with other acidic functionalities, such as amides, generally results in a loss of activity. pharmacy180.com
Modifications to the length and composition of the side chain can have a significant impact on efficacy. For instance, extending the side chain or introducing conformational constraints can alter the compound's binding mode and potency. The following table provides a hypothetical overview of how modifications to the acetic acid side chain might affect biological activity.
| Modification | Example | Expected Impact on Efficacy |
| Esterification | Methyl 2-(7-fluoro-1H-indol-3-yl)acetate | Decreased (prodrug potential) |
| Amidation | 2-(7-fluoro-1H-indol-3-yl)acetamide | Significantly Decreased |
| Chain Extension | 3-(7-fluoro-1H-indol-3-yl)propanoic acid | Variable |
| α-Substitution | 2-(7-fluoro-1H-indol-3-yl)propanoic acid | Potentially Increased |
This table is illustrative and based on general SAR principles for arylalkanoic acids.
Conformational Analysis and its Influence on SAR of this compound
The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The relative orientation of the indole ring and the acetic acid side chain can influence the compound's ability to fit into a binding pocket. The fluorine atom at the 7-position can exert a conformational effect, potentially influencing the preferred orientation of the side chain through steric or electronic interactions.
Conformational analysis, often performed using computational methods, can help to identify the low-energy conformations of the molecule. Understanding the preferred conformations is essential for rationalizing observed SAR data and for designing new analogs with improved activity. For example, restricting the conformational flexibility of the side chain through the introduction of cyclic structures or bulky groups can lead to more potent and selective compounds by locking the molecule into a bioactive conformation.
Derivatization and Analog Development from 2 7 Fluoro 1h Indol 3 Yl Acetic Acid for Enhanced Bioactivity
Strategic Chemical Modifications of the 2-(7-fluoro-1H-indol-3-yl)acetic acid Core
Modification of the lead compound, this compound, is centered on altering its physicochemical properties to improve biological interactions. Key sites for modification include the carboxylic acid group, the indole (B1671886) nitrogen, and the aromatic ring system.
Ester, Amide, and Hydrazide Derivatives
The carboxylic acid moiety is a primary target for derivatization due to its ionizable nature, which can limit membrane permeability. researchgate.net Conversion to esters, amides, and hydrazides neutralizes the charge and increases lipophilicity, potentially enhancing cell penetration. researchgate.netnih.gov
Esterification: Esters can be synthesized by reacting this compound with various alcohols under acidic conditions or using coupling agents. These derivatives often act as prodrugs, which are hydrolyzed by intracellular esterases to release the active parent acid. researchgate.net Studies on related chloro-substituted indole-3-acetic acids have shown that simple alkyl esters, such as methyl and ethyl esters, retain or even enhance biological activity. tandfonline.com
Amidation: Amide derivatives are formed via the coupling of the parent acid with a diverse range of primary and secondary amines using reagents like propylphosphonic anhydride (B1165640) (T3P) or carbonyldiimidazole (CDI). unmc.edursc.org This approach allows for the introduction of a wide array of functional groups, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Hydrazide Formation: The synthesis of acetohydrazides from indole-3-acetic acid is a well-established process, typically involving the conversion of the acid to its corresponding ethyl ester, followed by reaction with hydrazine (B178648) hydrate. researchgate.netnih.gov The resulting 2-(7-fluoro-1H-indol-3-yl)acetohydrazide is a versatile intermediate. biosynth.com It can be further reacted with aldehydes to form hydrazones or with anhydrides to yield pyridazinone derivatives, creating a new class of compounds for biological evaluation. researchgate.net
| Derivative Type | General Synthesis Route | Potential Advantage | Example Reagents |
|---|---|---|---|
| Ester | Acid + Alcohol (e.g., Fischer esterification) | Prodrug potential, increased lipophilicity | Methanol, Ethanol (B145695), Propanol |
| Amide | Acid + Amine (using coupling agents) | Increased stability, diverse functionality | Benzylamine, Piperazine, Morpholine |
| Hydrazide | Acid → Ester → Hydrazide (with Hydrazine) | Key intermediate for further synthesis | Hydrazine Hydrate |
Heterocycle Annulation and Ring Expansion Strategies
Building upon the core indole structure by adding new rings can lead to compounds with novel pharmacological profiles by altering the molecule's shape and electronic distribution.
Heterocycle Annulation: This involves the construction of a new heterocyclic ring fused to the indole scaffold. For instance, derivatives of the acetic acid side chain can be used to build adjacent thiazole (B1198619) or oxadiazole rings, leveraging established synthetic methodologies. nih.govnih.gov These new bicyclic or tricyclic systems can explore different binding pockets of a target protein.
Ring Expansion: A more complex strategy involves expanding the five-membered pyrrole (B145914) ring of the indole into a six-membered ring, yielding a quinoline (B57606) scaffold. nih.gov Recent research has demonstrated that indoles can be converted into functionalized quinolines through a thiol-mediated three-step cascade. nih.govacs.org Another approach involves a rhodium-catalyzed cyclopropanation of the indole C2–C3 double bond, followed by a spontaneous ring expansion to form a 4-quinolone-3-carboxylic acid scaffold. nih.gov Applying such strategies to this compound could generate novel fluoro-substituted quinolone derivatives.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties and biological activity while retaining the key binding interactions of the parent molecule. nih.govresearchgate.net
For this compound, the primary site for bioisosteric replacement is the carboxylic acid group. While crucial for binding in many cases, this group can lead to poor membrane permeability and rapid metabolism. nih.gov Common acidic bioisosteres that can mimic the carboxylate's function include:
Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa and planar geometry, allowing it to engage in similar ionic and hydrogen-bonding interactions. drughunter.com
Hydroxamic Acid: This group is also acidic and is known for its metal-chelating properties, which can be advantageous depending on the biological target. nih.gov
Acyl-sulfonamides: These moieties can also serve as effective replacements, offering different acidity and lipophilicity profiles. drughunter.com
| Original Group | Bioisostere | Key Properties | Rationale for Replacement |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Acidic (pKa ~4.5-4.9), Planar | Improve metabolic stability, maintain acidity drughunter.com |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Acidic (pKa ~8-9), Metal Chelator | Introduce new binding interactions, alter pKa nih.gov |
| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO2R) | Acidic, increased lipophilicity | Enhance membrane permeability drughunter.com |
Combinatorial Chemistry and Parallel Synthesis of this compound Libraries
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are employed. These approaches enable the rapid generation of large, systematically organized libraries of related compounds. nih.gov Starting with the core molecule or a key intermediate like its acetohydrazide, a diverse set of building blocks (e.g., various amines, alcohols, aldehydes) can be reacted in parallel to produce a library of amides, esters, or hydrazones. This high-throughput synthesis approach accelerates the discovery of initial "hit" compounds by providing a broad range of structures for biological screening. onlinescientificresearch.com
High-Throughput Screening and Lead Optimization from Derivatized Compounds
Once a library of derivatives is synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity against a specific target, such as an enzyme or receptor. HTS assays, often colorimetric or fluorescence-based, are performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. researchgate.net Compounds that show significant activity ("hits") are then selected for further investigation. This "hit-to-lead" process involves resynthesizing the active compounds to confirm their activity, followed by the design and synthesis of a second, more focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
Prodrug Design and Bioprecursor Strategies based on this compound
A significant challenge for drugs containing a carboxylic acid is their low passive diffusion across biological membranes due to their ionized state at physiological pH. researchgate.net Prodrug strategies are employed to temporarily mask this polar group, improving bioavailability. nih.govorientjchem.org
Carrier-Linked Prodrugs: This is the most common approach, where the carboxylic acid is converted into a more lipophilic, enzymatically labile group, such as an ester. researchgate.netgoogle.com After administration and absorption, endogenous esterases hydrolyze the ester, releasing the active this compound at the site of action. google.com The choice of the ester promoiety can be tailored to control the rate of hydrolysis and tissue distribution.
Bioprecursor Prodrugs: This strategy involves modifying the parent molecule in a way that requires metabolic activation (oxidation or reduction) to generate the active drug. orientjchem.org For example, the acetic acid side chain could be replaced with a group that is metabolically oxidized in vivo to form the required carboxylic acid. This approach can offer a more controlled and sustained release of the active agent.
Computational Chemistry and Molecular Modeling of 2 7 Fluoro 1h Indol 3 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(7-fluoro-1H-indol-3-yl)acetic acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations provide a detailed understanding of the molecule's geometry, conformational preferences, and the distribution of electrons, which are fundamental to its chemical behavior.
The three-dimensional structure of this compound is a key determinant of its interaction with biological targets. Geometry optimization calculations are performed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For the parent compound, indole-3-acetic acid, the indole (B1671886) ring is planar, and the acetic acid side chain possesses rotational freedom around the C3-Cβ and Cβ-Cα bonds.
The introduction of a fluorine atom at the 7-position is not expected to significantly alter the planarity of the indole ring. However, it can influence the conformational preferences of the acetic acid side chain through steric and electronic effects. Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to identify the low-energy (and thus more populated) conformations.
| Parameter | Value |
|---|---|
| C7-F Bond Length | ~1.35 Å |
| C3-Cβ-Cα-O Angle (Torsion) | ~ ±90° or ~180° |
| Indole Ring Planarity | Near Planar |
This table is illustrative and based on typical bond lengths and conformational analyses of similar molecules.
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will also have significant contributions from the indole system. The fluorine atom, being highly electronegative, will likely lower the energies of both the HOMO and LUMO compared to the parent IAA. This can affect the molecule's reactivity and its interactions with other molecules.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the carboxylic acid group and the fluorine atom are expected to be regions of negative electrostatic potential, while the N-H proton of the indole ring will be a region of positive potential.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | ~4.5 to 5.5 |
This table is illustrative and based on DFT calculations of analogous fluorinated aromatic compounds.
Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules
To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose. A key target for auxin analogs is the auxin receptor complex, which includes proteins like Transport Inhibitor Response 1 (TIR1).
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity.
While docking provides a static picture of the binding event, molecular dynamics simulations can offer a more dynamic and detailed view. MD simulations track the movements of atoms in the ligand-protein complex over time, allowing for a more accurate estimation of the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, which is a more reliable indicator of binding affinity than docking scores.
These simulations can also help in identifying "hotspots" in the binding interface – specific amino acid residues that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the determinants of binding specificity and for the rational design of more potent analogs. For instance, if the 7-fluoro group is found to interact favorably with a specific residue, this would be considered a hotspot interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.
For this compound and its analogs, a QSAR model for auxin activity would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed biological activity.
| Compound | Substituent | LogP | HOMO Energy (eV) | Biological Activity (relative to IAA) |
|---|---|---|---|---|
| Indole-3-acetic acid | H | 2.25 | -5.40 | 1.00 |
| 4-Chloro-IAA | 4-Cl | 2.95 | -5.55 | 1.50 |
| 5-Fluoro-IAA | 5-F | 2.40 | -5.52 | 0.80 |
| 6-Chloro-IAA | 6-Cl | 2.95 | -5.53 | 0.60 |
| 7-Fluoro-IAA | 7-F | 2.40 | -5.58 | (Predicted Value) |
This table is illustrative, presenting the types of data used in a QSAR study. The biological activity values are hypothetical for comparative purposes.
Descriptor Selection and Statistical Model Development
The foundation of a robust Quantitative Structure-Activity Relationship (QSAR) model lies in the meticulous selection of molecular descriptors and the development of a statistically sound predictive model. QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, this process involves calculating a wide array of descriptors that numerically represent the molecule's structural and physicochemical features.
Descriptor Calculation: A multitude of descriptors can be calculated to characterize the 7-fluoro-indole-3-acetic acid core structure. These are typically categorized as:
1D Descriptors: Basic molecular properties like molecular weight, atom count, and logP.
2D Descriptors: Topological and structural indices that describe atomic connectivity, such as Kier & Hall connectivity indices and Wiener index. nih.gov
3D Descriptors: Geometrical properties derived from the 3D conformation of the molecule, including van der Waals volume and surface area.
Quantum-Mechanical Descriptors: Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges, which are crucial for describing potential molecular interactions.
Feature Selection and Model Building: Given the high dimensionality of the calculated descriptor space, feature selection techniques are employed to identify the most relevant descriptors that significantly contribute to the biological activity. mdpi.comresearchgate.net Methods like genetic algorithms, stepwise regression, or machine learning-based approaches such as ant colony optimization are used to reduce redundancy and overfitting. mdpi.com
Once a subset of meaningful descriptors is selected, a statistical model is developed to correlate these descriptors with the observed activity. Common statistical methods include:
Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation.
Partial Least Squares (PLS): A regression technique suitable for handling datasets with more variables than observations and multicollinearity.
Machine Learning Algorithms: More complex, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture intricate relationships between structure and activity. frontiersin.org
For a hypothetical series of this compound derivatives, a typical QSAR study might identify descriptors related to hydrophobicity, electronic distribution, and molecular shape as being critical for activity.
| Descriptor Type | Descriptor Name | Typical Role in Model |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity and membrane permeability. |
| Electronic | Dipole Moment | Indicates the polarity of the molecule, influencing polar interactions. |
| Topological | Kappa Shape Index (κ2) | Quantifies molecular shape and flexibility. |
| Quantum-Mechanical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons in reactions. |
| Steric | Molar Refractivity (MR) | Represents molecular volume and polarizability. |
Predictive Capacity and External Validation of QSAR Models
The reliability and predictive power of a developed QSAR model are paramount. nih.gov A model is only useful if it can accurately predict the activity of new, untested compounds. nih.gov This predictive ability is assessed through rigorous validation procedures, which are broadly classified into internal and external validation. researchgate.net
Internal Validation: Internal validation assesses the robustness and stability of the model using the training dataset itself. The most common technique is leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. The resulting cross-validation coefficient (Q²) is a measure of the model's internal predictive power. A high Q² value (typically > 0.5) indicates a robust model.
External Validation: External validation is the most crucial test of a QSAR model's predictive performance. nih.gov It involves using the model, which was developed with the training set, to predict the biological activity of an independent set of compounds (the test set) that were not used during model development. researchgate.net The predictive capacity is quantified by the predictive R² (R²_pred), which measures the correlation between the observed and predicted activities for the test set compounds.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-validation Coefficient | Q² | Measures the internal predictive ability (robustness). | > 0.5 |
| Predictive R² for External Set | R²_pred | Measures the predictive power on an independent test set. | > 0.6 |
| Root Mean Square Error | RMSE | Indicates the absolute error of prediction. | As low as possible |
A well-validated QSAR model for this compound derivatives would not only exhibit high R² and Q² values but also demonstrate a strong predictive R² on a diverse external set, confirming its utility in guiding the design of new analogs with potentially enhanced activity.
De Novo Design and Virtual Screening Methodologies for this compound Scaffolds
Beyond predicting the activity of existing compounds, computational methods can be used to design novel molecules and screen large chemical libraries for potential hits based on the this compound scaffold.
De Novo Design: De novo design algorithms construct novel molecular structures from scratch, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a target's binding site. rsc.org If the biological target of this compound is known, its 3D structure can be used as a template. The software then generates new chemical entities that are complementary in shape and chemical properties to the binding pocket, aiming for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) that could lead to high affinity and selectivity. This approach can lead to the discovery of entirely new chemical classes that retain the essential binding features of the original scaffold.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For the this compound scaffold, two main approaches can be employed:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of active molecules. A model (pharmacophore) of the this compound scaffold is created, defining the essential 3D arrangement of chemical features required for activity. This pharmacophore model is then used as a 3D query to search compound databases for molecules that match these features.
Structure-Based Virtual Screening (SBVS): When the target structure is available, molecular docking is the primary SBVS method. In this process, computational algorithms predict the preferred orientation and binding affinity of compounds from a database to the target's binding site. Compounds are ranked based on a scoring function that estimates the strength of the protein-ligand interaction. This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing. nih.gov A scaffold-focused approach can be used to specifically screen for molecules containing the indole core, ensuring the identified hits are structurally related. capes.gov.br
These computational strategies provide a powerful and resource-efficient means to explore the vast chemical space around the this compound scaffold, significantly enhancing the potential for discovering novel and potent therapeutic agents.
Advanced Analytical Methodologies for Research on 2 7 Fluoro 1h Indol 3 Yl Acetic Acid
Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(7-fluoro-1H-indol-3-yl)acetic acid. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. The fluorine atom at the 7-position introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which are crucial for confirming the substitution pattern on the indole (B1671886) ring.
Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons on the indole ring and the acetic acid side chain. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the structure by showing correlations between protons and carbons over two to three bonds, confirming the connection of the acetic acid side chain to the C3 position of the indole ring.
Solid-State NMR (ssNMR) can be utilized to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and indole N-H groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous indole structures and established substituent effects.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N1-H | ~8.1-8.4 | - | Broad singlet, position is solvent dependent. |
| C2-H | ~7.2-7.3 | ~124-126 | Singlet or narrow triplet due to coupling with N-H. |
| C4-H | ~7.5-7.6 | ~120-122 | Doublet of doublets. |
| C5-H | ~6.9-7.1 | ~118-120 | Triplet. |
| C6-H | ~6.8-7.0 | ~110-112 (with C-F coupling) | Doublet of doublets. |
| CH₂ | ~3.7-3.8 | ~30-32 | Singlet. |
| COOH | ~11-12 | ~173-175 | Broad singlet, often not observed. |
Mass Spectrometry (HRMS, Fragmentation Pathways, Isotope Analysis)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₈FNO₂). nist.gov
The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) provide structural information. For this compound, a characteristic fragmentation pattern involves the loss of the carboxylic acid group (-COOH) as a neutral radical or the loss of CO₂ from the deprotonated molecule. The primary fragmentation is the cleavage of the C-C bond between the methylene group and the carboxyl group, leading to the formation of a stable 7-fluoro-skatole cation. This fragmentation is a hallmark of indole-3-acetic acids. nist.govnist.gov
Isotope analysis is straightforward, with the natural abundance of ¹³C contributing to a small M+1 peak. The presence of a single fluorine atom, which is monoisotopic (¹⁹F), does not complicate the isotopic pattern but is confirmed by the accurate mass measurement.
Table 2: Predicted HRMS Data and Key Fragments for C₁₀H₈FNO₂
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₉FNO₂⁺ | 194.0612 | Protonated molecular ion (Positive ESI) |
| [M-H]⁻ | C₁₀H₇FNO₂⁻ | 192.0466 | Deprotonated molecular ion (Negative ESI) |
| [M-COOH]⁺ | C₉H₇FN⁺ | 148.0557 | Loss of carboxylic acid group (7-fluoro-skatole cation) |
| [M-H-CO₂]⁻ | C₉H₇FN⁻ | 148.0568 | Loss of carbon dioxide from [M-H]⁻ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound is characterized by distinct absorption bands corresponding to specific bond vibrations.
The O-H stretch of the carboxylic acid appears as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. The N-H stretch of the indole ring gives a sharper peak around 3300-3500 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1750 cm⁻¹. The C-F bond gives a strong, characteristic absorption in the fingerprint region, typically between 1000-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3300 - 3500 |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Carboxylic Acid C=O | Stretching | 1700 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-F | Stretching | 1000 - 1250 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurately assessing its purity.
HPLC-UV/Vis and LC-MS Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for the purity assessment of this compound. A reversed-phase method is typically developed using a C8 or C18 stationary phase. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing a small amount of acid (e.g., acetic acid or formic acid) to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks. nih.govmdpi.com
Detection is commonly performed using a UV-Vis detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. nih.gov For higher sensitivity and specificity, a fluorescence detector can be used, exciting at approximately 280 nm and measuring emission at around 350 nm. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for impurity profiling, as it provides molecular weight information for each separated component, aiding in their identification.
Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity determination and quantification.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at ~280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) |
X-ray Crystallography and Solid-State Characterization of this compound and its Complexes
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This dimeric motif is a common feature in the crystal structures of carboxylic acids. Furthermore, the N-H group of the indole ring is a hydrogen bond donor and is expected to participate in N-H···O hydrogen bonds with the carboxylic acid oxygen of a neighboring molecule.
The presence of the fluorine atom at the 7-position of the indole ring is expected to influence the crystal packing in several ways. Fluorine can participate in weaker C-H···F hydrogen bonds and halogen···halogen interactions, which can provide additional stability to the crystal lattice. The high electronegativity of fluorine can also modulate the electron density of the indole ring, potentially influencing the strength of other intermolecular interactions.
In the absence of experimental data for this compound, a hypothetical set of crystallographic data, based on known structures of similar indole derivatives, is presented in the table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 934 |
| Z | 4 |
This interactive table can be sorted by parameter.
Beyond single-crystal X-ray diffraction, a suite of other solid-state characterization techniques is essential for a thorough understanding of this compound.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form, making it an indispensable tool for identifying polymorphs.
Differential Scanning Calorimetry (DSC) is employed to measure the thermal properties of a sample as a function of temperature. DSC can determine the melting point, enthalpy of fusion, and detect solid-state phase transitions, which would be crucial for identifying and characterizing different polymorphic forms of this compound.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound by measuring its mass change as a function of temperature. TGA can reveal the decomposition temperature and the presence of any solvates or hydrates.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers insights into the local molecular environment within the crystal lattice. For this compound, ¹³C, ¹⁵N, and ¹⁹F ssNMR would be particularly informative, providing details on the number of crystallographically independent molecules in the asymmetric unit and probing the nature of intermolecular interactions.
The study of complexes of this compound, for example, with metal ions or other organic molecules (co-crystals), would also be of significant interest. X-ray crystallography of such complexes would reveal the coordination chemistry of the compound, detailing how it binds to metal centers and the resulting supramolecular architectures. This information is vital for the development of new materials with tailored properties.
Future Directions and Emerging Research Avenues for 2 7 Fluoro 1h Indol 3 Yl Acetic Acid
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
A comprehensive understanding of the biological effects of 2-(7-fluoro-1H-indol-3-yl)acetic acid necessitates a move beyond single-target analysis towards a holistic, systems-level perspective. Systems biology, integrated with various "omics" technologies, offers a powerful framework to elucidate the compound's mechanism of action, identify biomarkers, and predict its effects on complex biological networks.
By applying metabolomics, researchers can map the metabolic pathways influenced by the compound. For instance, studies on indole-3-acetate (B1200044) (I3A), a related microbial metabolite, have used metabolomics to understand its impact on host metabolism. arinbjorn.is A similar approach for the 7-fluoro derivative could reveal how the fluorine substitution alters its metabolic fate and downstream effects. Proteomics can identify protein expression changes, while transcriptomics can analyze shifts in gene expression, as has been shown for IAA in various organisms. mdpi.comnih.gov This multi-omics data can be integrated to construct detailed models of the compound's interactions within a cell, providing a deeper understanding of its physiological role. systemsbiology.net
Table 1: Potential Applications of Omics Technologies for this compound Research
| Omics Technology | Potential Application | Expected Outcome |
| Genomics | Identify genetic variations influencing response to the compound. | Personalized medicine applications and identification of sensitive populations. |
| Transcriptomics | Analyze changes in gene expression patterns upon treatment. | Elucidation of signaling pathways and regulatory networks affected by the compound. mdpi.com |
| Proteomics | Quantify changes in protein levels and post-translational modifications. | Identification of direct protein targets and downstream effector proteins. |
| Metabolomics | Profile changes in small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. arinbjorn.is |
Exploration of Novel Biological Targets and Therapeutic Hypotheses
The indole (B1671886) scaffold is recognized for its ability to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Derivatives of indole have shown efficacy in targeting diverse biological pathways involved in complex diseases like cancer and neurodegenerative disorders. nih.gov Future research should focus on identifying and validating novel biological targets for this compound.
The parent compound, IAA, and its derivatives are known to interact with various receptors and enzymes. For example, IAA has been shown to inhibit the Target of Rapamycin Complex 1 (TORC1) in yeast, a key regulator of cell growth. plos.org Other indole derivatives act as antagonists for auxin receptor proteins like TIR1, modulate the aryl hydrocarbon receptor (AhR), or inhibit targets such as protein kinases and histone deacetylases (HDACs). nih.govarinbjorn.isnih.gov Research has also suggested that indole-3-acetate could inhibit VEGFR-2, a key factor in tumor angiogenesis. arinbjorn.is The presence of the electron-withdrawing fluorine atom in this compound could modulate its binding affinity and selectivity for these known targets or enable it to interact with entirely new ones. Computational methods like molecular docking and structure-based drug design can be employed to generate and test new therapeutic hypotheses for this specific compound. nih.gov
Table 2: Potential Biological Targets for this compound
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Protein Kinases | VEGFR-2, Pim Kinase | Cancer, Angiogenesis-related diseases nih.govarinbjorn.is |
| Nuclear Receptors | Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR) | Immunology, Metabolic Disease, Aging arinbjorn.isasm.org |
| Enzymes | Histone Deacetylases (HDACs), Topoisomerase | Cancer, Inflammatory Disorders nih.govmdpi.com |
| Hormone Receptors | Transport Inhibitor Response 1 (TIR1) | Agriculture (Herbicides), Cancer nih.gov |
| Growth Regulators | Target of Rapamycin Complex 1 (TORC1) | Cancer, Fungal Infections plos.org |
Sustainable Synthesis and Green Chemistry Principles in this compound Production
As the potential applications of indole derivatives expand, the development of efficient, cost-effective, and environmentally responsible synthetic methods becomes crucial. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production.
Future research should focus on applying these principles to the synthesis of this compound. This could involve developing novel, metal-free catalytic systems, as traditional methods often rely on heavy metal catalysts. nih.govrsc.org The use of microwave irradiation or continuous-flow synthesis can significantly reduce reaction times and improve yields and safety, particularly when handling energetic intermediates. rsc.orgbioengineer.orgmdpi.com One-pot, multicomponent reactions are another promising avenue, as they reduce the number of steps and purification processes required, thereby minimizing solvent use and waste generation. rug.nl Exploring the use of environmentally benign solvents, such as water or ethanol (B145695), would further enhance the sustainability of the production process. researchgate.netrug.nl
Table 3: Application of Green Chemistry Principles to Indole Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. |
| Use of Safer Solvents | Replacing toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids. rug.nl |
| Energy Efficiency | Employing methods like microwave-assisted or flow chemistry to reduce reaction times and energy consumption. bioengineer.orgmdpi.com |
| Catalysis | Using highly selective and recyclable catalysts to minimize waste, with a focus on metal-free options. nih.gov |
| Waste Prevention | Developing one-pot or tandem reactions to eliminate the need for isolating and purifying intermediates. rsc.org |
Development of Advanced Delivery Systems and Nanotechnology Applications
Despite promising biological activity, the clinical translation of many indole-based compounds can be hampered by poor solubility, low bioavailability, or lack of target specificity. Advanced drug delivery systems, particularly those based on nanotechnology, offer innovative solutions to overcome these challenges. nih.gov
Nanoformulations such as nanoparticles, niosomes, and liposomes can encapsulate this compound, protecting it from degradation, improving its stability, and enabling controlled release. nih.govjchr.org For instance, chitosan (B1678972) nanoparticles have been shown to augment the production and effects of IAA in agricultural applications, suggesting a potential for similar systems in therapeutic delivery. nih.govresearchgate.net These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound specifically to diseased cells or tissues, thereby enhancing its efficacy and reducing potential side effects. nih.gov The development of such targeted delivery systems could be particularly valuable in cancer therapy, where indole derivatives have shown significant promise. nih.govnih.gov
Table 4: Nanotechnology-Based Delivery Systems for Indole Compounds
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic compounds, improving solubility and bioavailability. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers like chitosan or PCL-PEG. | Offers controlled and sustained release, and can be functionalized for targeted delivery. nih.govresearchgate.net |
| Niosomes | Vesicles formed from non-ionic surfactants. | High stability, low cost, and ability to improve drug penetration. jchr.org |
| Nanozymes | Nanomaterials with enzyme-like characteristics. | Can be used to catalyze the activation of a prodrug form of the compound at the target site. researchgate.net |
Collaborative Research Frameworks and Interdisciplinary Studies in Indole Chemistry
The complexity of modern drug discovery and development necessitates a departure from siloed research efforts towards integrated, collaborative frameworks. nih.govmdpi.com Advancing the study of this compound from a laboratory curiosity to a potential therapeutic agent will require synergistic collaboration among experts from diverse fields.
Medicinal chemists are needed to design and synthesize novel analogues with improved potency and selectivity. researchgate.net Computational biologists and bioinformaticians can use modeling and simulation to predict drug-target interactions and analyze complex omics data. nih.gov Pharmacologists and cell biologists are essential for conducting in vitro and in vivo studies to validate biological targets and assess efficacy. Ultimately, translating these findings into clinical practice would require the involvement of toxicologists and clinical researchers. Such interdisciplinary efforts are critical for navigating the multifaceted challenges of drug development and ensuring that the therapeutic potential of promising compounds like this compound is fully realized. mdpi.com
Q & A
Q. What are the established synthetic routes for preparing 2-(7-fluoro-1H-indol-3-yl)acetic acid?
Synthesis typically involves functionalizing the indole core at the 3-position with an acetic acid moiety while introducing a fluorine substituent at the 7-position. A common approach includes:
- Indole ring formation : Cyclization of substituted phenylhydrazines or via Fischer indole synthesis.
- Fluorination : Electrophilic fluorination using agents like Selectfluor™ at the 7-position.
- Acetic acid introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives).
For example, analogous compounds such as 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid are synthesized via palladium-catalyzed coupling or oxidation steps, with modifications to retain the acetic acid group .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- FT-IR and FT-Raman : To identify vibrational modes of the indole ring, carboxylic acid group, and C-F bond. Bands near 1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) are diagnostic .
- NMR : H and C NMR confirm substitution patterns. The 7-fluoro group deshields adjacent protons, causing distinct splitting (e.g., coupling in H NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₀H₇FNO₂: 192.06).
Q. How is X-ray crystallography applied to determine its crystal structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves the 3D arrangement. Key parameters include:
- Space group and unit cell dimensions (e.g., monoclinic vs. orthorhombic systems).
- Hydrogen bonding between the carboxylic acid group and adjacent molecules.
- Fluorine’s electron-withdrawing effects on bond lengths and angles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Substituent effects : Replacing bulky groups (e.g., methylsulfonyl) with fluorine at the 7-position reduces biliary excretion and improves metabolic stability, as seen in prostaglandin D₂ receptor antagonists .
- Carboxylic acid bioisosteres : Replacing the acetic acid group with tetrazole or sulfonamide moieties may enhance oral bioavailability while retaining activity.
- In vitro assays : Measure plasma protein binding, microsomal stability, and permeability (e.g., Caco-2 assays) to guide modifications.
Q. What computational methods model its electronic and vibrational properties?
- Density Functional Theory (DFT) : Calculates optimized geometries, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Vibrational analysis : Matches experimental FT-IR/Raman spectra with simulated frequencies (e.g., using Gaussian09 at B3LYP/6-311++G(d,p)) .
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes or receptors) by docking into active sites (software: AutoDock Vina).
Q. How is its biological activity evaluated in antimicrobial or anticancer research?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Mechanistic studies : Flow cytometry for apoptosis/necrosis detection or Western blotting to assess protein expression (e.g., caspase-3 activation) .
Methodological Considerations
- Contradictions in data : For example, computational predictions of fluorine’s electronic effects may conflict with experimental NMR chemical shifts. Cross-validate using multiple techniques (e.g., X-ray + DFT) .
- Experimental design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent, catalyst loading) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
